1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one,monohydrochloride
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Overview
Description
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is a synthetic organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization with a suitable reagent to form the pyrrolidine ring.
Final Product Formation: The final step involves the reaction of the intermediate with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group may interact with enzymes and receptors, leading to modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of a pyrrolidine ring.
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)pentan-1-one: Similar structure but with an ethylamino group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, monohydrochloride is unique due to the presence of both the dihydroxyphenyl group and the pyrrolidine ring, which confer distinct chemical and biological properties. This combination may result in enhanced stability, binding affinity, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C15H22ClNO3 |
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Molecular Weight |
299.79 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-2-5-12(16-8-3-4-9-16)15(19)11-6-7-13(17)14(18)10-11;/h6-7,10,12,17-18H,2-5,8-9H2,1H3;1H |
InChI Key |
KEOYIULXMYHCBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCC2.Cl |
Origin of Product |
United States |
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